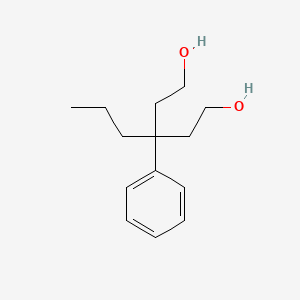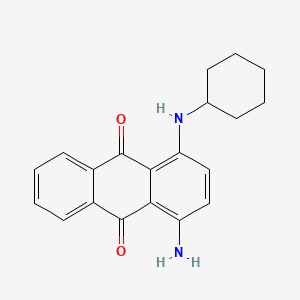
5-(Acetylamino)-2-sulphobenzenediazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetylamino)-2-sulphobenzenediazonium chloride: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is known for its applications in various chemical reactions, particularly in the synthesis of azo dyes, which are widely used in the textile industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetylamino)-2-sulphobenzenediazonium chloride typically involves the diazotization of 5-(Acetylamino)-2-sulphobenzenamine. The process includes the following steps:
Nitration: The starting material, 5-(Acetylamino)-2-sulphobenzenamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid.
Diazotization: The resulting amine is diazotized by treating it with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions: 5-(Acetylamino)-2-sulphobenzenediazonium chloride undergoes various chemical reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are used as dyes.
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions:
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution Reactions: Involve the use of copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) in the presence of hydrochloric acid.
Reduction Reactions: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used reducing agents.
Major Products:
Azo Dyes: Formed from coupling reactions with phenols or aromatic amines.
Substituted Aromatic Compounds: Formed from substitution reactions, such as chlorobenzene, bromobenzene, or benzonitrile.
科学研究应用
Chemistry:
Azo Dye Synthesis: Widely used in the synthesis of azo dyes, which are important for coloring textiles, leather, and paper.
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to label proteins and nucleic acids with fluorescent dyes.
Medicine:
Diagnostic Agents: Employed in the development of diagnostic agents for detecting specific biomolecules.
Industry:
Textile Industry: Used in the production of dyes for textiles.
Chemical Manufacturing: Serves as a precursor for various chemical products.
作用机制
The mechanism of action of 5-(Acetylamino)-2-sulphobenzenediazonium chloride primarily involves the formation of azo compounds through coupling reactions. The diazonium group (-N₂⁺) is highly reactive and can readily react with nucleophiles such as phenols and aromatic amines to form azo bonds (-N=N-). This reaction is facilitated by the electron-withdrawing nature of the diazonium group, which makes the aromatic ring more susceptible to nucleophilic attack.
相似化合物的比较
- 4-(Acetylamino)-2-sulphobenzenediazonium chloride
- 3-(Acetylamino)-2-sulphobenzenediazonium chloride
- 2-(Acetylamino)-4-sulphobenzenediazonium chloride
Comparison:
- Reactivity: The position of the acetylamino and sulpho groups on the aromatic ring can influence the reactivity and stability of the diazonium compound. For example, 5-(Acetylamino)-2-sulphobenzenediazonium chloride may have different reactivity compared to its isomers due to electronic and steric effects.
- Applications: While all these compounds can be used in azo dye synthesis, their specific applications may vary based on their reactivity and the nature of the products formed.
属性
CAS 编号 |
67969-89-5 |
|---|---|
分子式 |
C8H8ClN3O4S |
分子量 |
277.69 g/mol |
IUPAC 名称 |
5-acetamido-2-sulfobenzenediazonium;chloride |
InChI |
InChI=1S/C8H7N3O4S.ClH/c1-5(12)10-6-2-3-8(16(13,14)15)7(4-6)11-9;/h2-4H,1H3,(H-,10,12,13,14,15);1H |
InChI 键 |
AVZXXWYJDGKELN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)[N+]#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



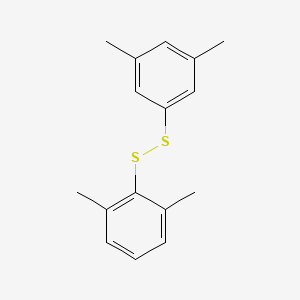
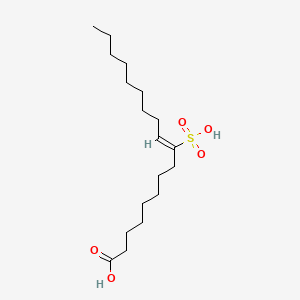
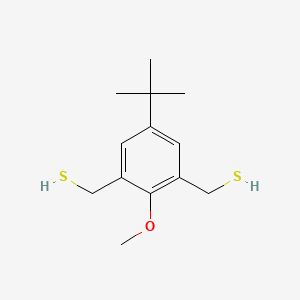
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
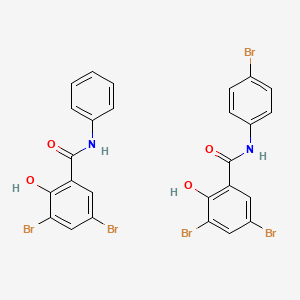
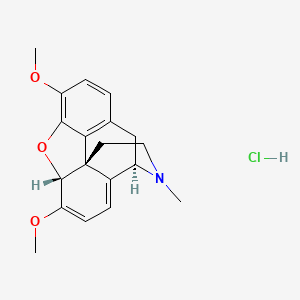

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
